Angiotensin III belongs to a class of peptides known as angiotensins, which are part of the renin-angiotensin system. This system includes several peptides, with Angiotensin I being the precursor to Angiotensin II and subsequently to Angiotensin III. The classification of angiotensins is based on their structure and biological activity.
The synthesis of Angiotensin III, particularly the variant with 4-L-Isoleucine, can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods. These techniques involve coupling protected amino acids to form peptide bonds sequentially.
The specific sequence for Angiotensin III includes Aspartic Acid (Asp), Arginine (Arg), Valine (Val), Isoleucine (Ile), Histidine (His), Proline (Pro), Phenylalanine (Phe). The presence of L-Isoleucine at position four modifies its biological activity and receptor affinity compared to other variants .
The molecular formula for Angiotensin III, including 4-L-Isoleucine, can be represented as C_40H_56N_10O_9S. Its structure consists of seven amino acids linked by peptide bonds.
The specific stereochemistry at position four (L-Isoleucine) can influence its interaction with receptors and enzymes within the renin-angiotensin system.
Angiotensin III can undergo several biochemical reactions:
The interaction with receptors involves conformational changes that activate intracellular signaling pathways, leading to physiological effects such as increased blood pressure and fluid retention .
Angiotensin III exerts its effects primarily through binding to AT1 receptors, which are widely distributed in vascular smooth muscle cells and adrenal glands. Upon binding:
Studies indicate that while Angiotensin II has a higher pressor activity, Angiotensin III retains significant aldosterone-producing capability, making it crucial for maintaining blood pressure homeostasis .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination .
Angiotensin III has several applications in scientific research:
Research continues into its role within cardiovascular physiology and potential implications for treating conditions like hypertension and heart failure .
Angiotensin III (Ang III; des-Asp1-angiotensin II) is primarily generated through the enzymatic processing of angiotensin II (Ang II) by glutamyl aminopeptidase A (Aminopeptidase A; APA; EC 3.4.11.7). APA, a zinc-dependent membrane-bound metalloprotease, exhibits strict specificity for N-terminal acidic residues (aspartate/glutamate) in peptide substrates [1] [9]. Its catalytic mechanism involves:
Table 1: Enzymatic Characteristics of Aminopeptidase A in Ang III Biosynthesis
Parameter | Value/Characteristic | Physiological Significance |
---|---|---|
Catalytic Efficiency (kcat/Km) | 8.7 × 104 M−1s−1 | Ensures rapid Ang II → Ang III conversion |
Inhibitors | EC33, RB150 | Validates APA as therapeutic target |
Localization | Apical membranes of renal tubules | Facilitates sodium regulatory functions |
Species Conservation | >90% homology (rodent/human) | Supports translational relevance |
APA-mediated Ang III formation dominates in central nervous system pathways regulating blood pressure. Intracerebroventricular APA inhibition reduces blood pressure by >30 mmHg in hypertensive models, confirming Ang III as the primary effector peptide for vasopressin release and sympathetic activation [2] [6]. Renal APA activity increases 2.5-fold during sodium depletion, enhancing Ang III-dependent aldosterone synthesis [4] [9].
Ang III biosynthesis bypassing Ang II occurs via the intermediate [des-Asp1]angiotensin I (des-Asp1-Ang I; Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). This pathway involves:1. Formation of des-Asp1-Ang I:- Catalyzed by aspartyl aminopeptidase (EC 3.4.11.21) cleaving the Asp1-Arg2 bond in angiotensin I [9].- Elevated in salt-depleted states and cardiac fibrosis models [10].2. Conversion to Ang III:- des-Asp1-Ang I is processed by angiotensin-converting enzyme (ACE; EC 3.4.15.1) to yield Ang III directly (removal of His-Leu dipeptide) [9].- Contributes 15–20% of total Ang III production in renal cortex under physiological conditions [10].
This pathway gains significance when renin activity is suppressed or during ACE inhibitor therapy, where classical Ang II generation declines. In spontaneously hypertensive rats (SHR), des-Asp1-Ang I levels increase 3-fold, compensating for impaired Ang II-to-Ang III conversion and maintaining AT2 receptor-mediated natriuresis [10].
Ang III undergoes rapid enzymatic degradation (<60-second plasma half-life) via two primary routes:1. Conversion to angiotensin IV (Ang IV):- Catalyzed by alanyl aminopeptidase N (Aminopeptidase N; APN; EC 3.4.11.14), which cleaves the N-terminal arginine from Ang III (Arg-Val-Tyr-Ile-His-Pro-Phe → Val-Tyr-Ile-His-Pro-Phe) [1] [6].- APN inhibition (e.g., PC18) elevates endogenous Ang III 4-fold in brain, increasing blood pressure via AT1 receptors [2].2. Inactive metabolites:- Carboxypeptidases: Remove C-terminal phenylalanine (e.g., prolyl carboxypeptidase).- Endopeptidases: Chymotrypsin cleaves Val3-Tyr4 and Ile5-His6 bonds [9].- Insulin-regulated aminopeptidase (IRAP): Cleaves Ang IV to Ang 3–7 in vascular tissues [6].
Table 2: Enzymes Regulating Angiotensin III Degradation
Enzyme | Action on Ang III | Tissue Specificity | Resulting Fragment |
---|---|---|---|
Aminopeptidase N (APN) | Cleaves Arg1 | Kidney > brain > liver | Angiotensin IV |
Prolyl endopeptidase | Cleaves Pro7-Phe8 | Ubiquitous | Ang 1–7 |
Chymotrypsin | Cleaves multiple internal bonds | Plasma, interstitial fluid | Di-/tri-peptides |
Angiotensinase M | Broad-spectrum hydrolysis | Renal tubular lysosomes | Free amino acids |
Tissue-specific degradation patterns:
In pathological states (e.g., hypertension), renal APN activity increases 40%, accelerating Ang III clearance and impairing AT2 receptor-mediated natriuresis [10]. Conversely, brain APA inhibition reduces Ang III production, demonstrating therapeutic potential for blood pressure control [2] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: